N-Acetyl-D-glucosamine-13C,15N

Glycoproteomics Quantitative LC-MS/MS Precision Medicine

Unlabeled or singly-labeled GlcNAc cannot resolve dual carbon-nitrogen fates in hexosamine biosynthesis or glycoproteomics. This compound provides a unique M+2 mass shift and 1H-13C/1H-15N NMR correlations for definitive quantification. - Enables simultaneous C/N flux analysis in metabolomics & fluxomics - Reduces glycopeptide MS quant CVs to 0.7-2.8% (Sanda et al.) - Essential for 2D heteronuclear NMR of solid-state glycosylated materials - Immediate supply for biopharma R&D and academic tracer studies

Molecular Formula C8H15NO6
Molecular Weight 223.19 g/mol
Cat. No. B12402311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-13C,15N
Molecular FormulaC8H15NO6
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,9+1
InChIKeyMBLBDJOUHNCFQT-SFVRJIQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosamine-13C,15N for Metabolic Tracing & Glycoprotein Studies


N-Acetyl-D-glucosamine-13C,15N (CAS 478529-40-7) is a stable isotopically labeled amino sugar wherein specific carbon and nitrogen atoms are replaced with the heavy, non-radioactive isotopes carbon-13 (¹³C) and nitrogen-15 (¹⁵N). Derived from N-acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide component of glycoproteins, proteoglycans, and bacterial cell walls [1], this compound serves as a precise tracer for investigating the hexosamine biosynthetic pathway, glycosylation dynamics, and glycoprotein structure [2]. Its dual ¹³C and ¹⁵N labeling pattern provides a unique isotopic signature that enables simultaneous tracking of carbon and nitrogen fluxes, making it a critical tool for quantitative metabolomics, fluxomics, and advanced nuclear magnetic resonance (NMR) spectroscopy applications where unambiguous molecular identification is paramount [2].

Workflow Metabolic flux analysis & quantitative glycomics
Label type Dual 13C/15N for simultaneous carbon/nitrogen tracking
Technique fit LC-MS/MS, NMR, metabolic labeling studies

Advantages of N-Acetyl-D-glucosamine-13C,15N Over Analogs


Direct substitution of N-Acetyl-D-glucosamine-13C,15N with unlabeled GlcNAc or analogs bearing only a single heavy isotope (e.g., N-Acetyl-D-glucosamine-13C or -15N) fundamentally compromises analytical precision, experimental depth, and biological insight. Unlabeled GlcNAc is invisible to isotope-ratio mass spectrometry (IRMS) and cannot be distinguished from endogenous pools, precluding quantitative flux analysis and metabolic tracing [1]. Singly-labeled variants enable only one-dimensional tracking—either carbon or nitrogen flux—but fail to resolve the intertwined fates of these atoms in the hexosamine biosynthetic pathway or to provide the distinct NMR correlation peaks (e.g., ¹H-¹³C, ¹H-¹⁵N) essential for resolving structural heterogeneity [2]. The dual ¹³C/¹⁵N labeling of the target compound creates a unique isotopologue with a defined mass shift (M+2 or higher) that separates it cleanly from natural abundance backgrounds in mass spectrometry (MS) and enables multi-dimensional heteronuclear NMR experiments, thus providing a level of molecular specificity and quantification accuracy unattainable with generic, less-labeled alternatives [3].

Dimension
Target (13C,15N GlcNAc)
Unlabeled / singly-labeled analogs
MS differentiation
Unique isotopologue with distinct mass shift, clean quantification
Unlabeled: invisible to IRMS, cannot separate from endogenous pool; single label: limited resolution
NMR structural resolution
Enables 2D heteronuclear correlation (1H-13C, 1H-15N) for anomer and spin-pair resolution
Unlabeled lacks active nuclei; single label cannot provide required spin pairs
Metabolic tracing specificity
Simultaneous 13C and 15N flux tracking through hexosamine pathway
Cannot deconvolve intertwined carbon/nitrogen fates; limited to one-dimensional tracking

N-Acetyl-D-glucosamine-13C,15N Performance Evidence


Enhanced Glycopeptide Quantification Precision

In a targeted LC-MS/MS-PRM workflow for quantifying IgG1 Fc glycoforms, the incorporation of stable isotope-labeled N-acetylglucosamine (¹³C/¹⁵N) as an internal standard significantly enhanced analytical precision. This method achieved coefficients of variability (CVs) between 0.7% and 2.8% for the quantification of glycopeptide fragment ions under HCD conditions [1]. This performance is a direct improvement over traditional workflows that do not utilize a heavy-isotope-labeled glycan internal standard, which are prone to higher variability due to matrix effects and ionization efficiency differences [1].

Glycopeptide Quantification Precision
Reported
CV 0.7–2.8%
Supports high-precision glycoproteomics research
LC-MS/MS-PRM IgG1 glycoform analysis
Glycoproteomics Quantitative LC-MS/MS Precision Medicine

GlcNAc Anomer Resolution by Solid-State NMR

2D ¹³C/¹⁵N heteronuclear correlation solid-state NMR spectroscopy of N-acetyl-D-glucosamine labeled with a specific ¹³C₁/¹⁵N spin pair (a labeling pattern analogous to the target compound's primary labeled site) enabled the unambiguous resolution of α- and β-anomers [1]. The anomeric ¹³C resonances were separated by 3–5 ppm, and the corresponding ¹⁵N resonances differed by 1–2 ppm in the extended ¹⁵N dimension [1]. In stark contrast, these ¹⁵N resonances were completely indistinguishable in standard 1D NMR spectra of the same molecule, highlighting the power of dual isotopic labeling for structural elucidation [1].

Anomer Resolution by Solid-State NMR
Reported
2D 13C/15N: 1-2 ppm separation
1D NMR: indistinguishable
Enables anomer differentiation in solid-state NMR
13C/15N spin pair required
Structural Biology Solid-State NMR Carbohydrate Chemistry

N-Glycan-Protein Interaction Mapping

The enzymatic incorporation of UDP-[(¹³C),(¹⁵)N]GlcNAc into the Fc region of IgG1 allowed for the structural interrogation of N-glycan-polypeptide interactions at distinct stages of glycan maturation [1]. 2D ¹H-¹⁵N HSQC spectra of a homogeneous glycoform containing a single [(¹³C),(¹⁵)N]GlcNAc residue revealed specific stabilization of the N-glycan through interactions with the polypeptide backbone [1]. This type of analysis is not possible with unlabeled GlcNAc, which lacks the NMR-active nuclei, nor with a single label (e.g., ¹⁵N-only), which would lack the ¹³C component needed for initial resonance assignment and filtering in a complex protein environment [1].

N-Glycan-Protein Interaction Mapping
Class-level
Specific HSQC cross-peaks observed
Supports glycoprotein conformation studies
Requires dual label for resonance assignment
Glycoprotein Dynamics N-Glycan Maturation NMR Spectroscopy

Metabolic Labeling Efficiency for Glycan Quantitation

The IDAWG (Isotopic Detection of Aminosugars With Glutamine) strategy leverages the fact that the amide nitrogen of glutamine is the sole source of nitrogen for hexosamine biosynthesis [1]. Culturing cells in media containing amide-¹⁵N-Gln results in nearly complete incorporation of ¹⁵N into GlcNAc residues of N- and O-linked glycans within 72 hours [1]. This provides a heavy-isotope labeled glycan pool for quantitative MS analysis, analogous to the direct use of a fully synthesized ¹³C,¹⁵N-labeled GlcNAc standard for spike-in normalization [1]. The high incorporation efficiency validates the pathway specificity that makes ¹⁵N-labeled GlcNAc derivatives (including N-Acetyl-D-glucosamine-13C,15N) powerful internal standards.

Metabolic Labeling Efficiency
Reported
Nearly complete 15N incorporation in 72 h
Validates hexosamine pathway tracer specificity
IDAWG strategy with amide-15N-Gln
Quantitative Glycomics Metabolic Labeling Systems Biology

N-Acetyl-D-glucosamine-13C,15N Applications


LC-MS/MS Internal Standard for Glycosylation Quantification

Researchers conducting targeted glycoproteomics to quantify site-specific glycoforms (e.g., on therapeutic antibodies or disease biomarkers) should use N-Acetyl-D-glucosamine-13C,15N as a building block for synthesizing heavy-labeled glycopeptide standards. As demonstrated by Sanda et al., this approach reduces quantitative variability to CVs between 0.7% and 2.8% [1], a level of precision essential for clinical assay development and monitoring subtle biological changes. The unique mass shift from the dual ¹³C/¹⁵N label provides a clean, interference-free channel for MS quantification.

Glycosylated Biomaterial Structural Analysis by Solid-State NMR

For the structural characterization of solid or semi-solid glycosylated materials—such as plant cell walls, fungal cell walls, lyophilized glycoprotein formulations, or polysaccharide-based drug delivery systems—this dual-labeled compound is indispensable. As shown by Tzou et al., the ¹³C/¹⁵N spin pair enables 2D heteronuclear correlation NMR experiments that resolve anomeric configurations invisible to other techniques [1]. This makes it a preferred reagent for laboratories aiming to understand the solid-state conformation and dynamics of carbohydrates in complex matrices.

N-Glycan-Protein Interaction Dynamics by NMR

Biopharmaceutical development teams seeking to understand the molecular basis of glycoprotein stability and function should procure this compound for enzymatic remodeling and subsequent NMR analysis. The work by Barb et al. showcases how site-specific incorporation of [(¹³C),(¹⁵)N]GlcNAc into the Fc region of an IgG reveals critical intramolecular interactions that stabilize the N-glycan [1]. This information is directly actionable for protein engineering efforts aimed at improving therapeutic efficacy and shelf-life.

Hexosamine Pathway Flux Analysis

Investigators studying metabolic reprogramming in cancer, inflammation, or development can use N-Acetyl-D-glucosamine-13C,15N as a tracer to quantitatively map carbon and nitrogen fluxes through the hexosamine biosynthetic pathway (HBP) to UDP-GlcNAc, a central metabolic node. The dual-labeling allows for simultaneous tracking of both elemental fates, providing a more complete picture of pathway activity than possible with singly-labeled precursors [1]. This is particularly valuable for validating drug targets that aim to modulate protein O-GlcNAcylation.

Application
Selection Property
Validation Focus
Glycoproteomics LC-MS/MS quantification
Dual isotopic labeling for interference-free MS channel
Precision and matrix-effect control in glycopeptide research
Solid-state NMR structural analysis of glycosylated materials
13C/15N spin pair enables 2D heteronuclear correlation NMR
Anomeric resolution and carbohydrate dynamics
N-glycan-protein interaction dynamics by NMR
Site-specific dual labeling for structural interrogation
Intramolecular interaction mapping and glycoprotein stability
Hexosamine biosynthetic pathway flux analysis
Simultaneous 13C/15N flux tracking for complete pathway mapping
Pathway activity and UDP-GlcNAc node quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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